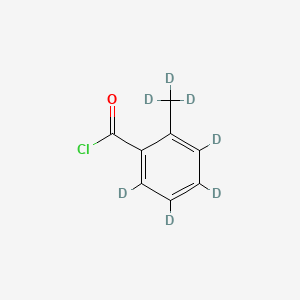
O-Toluoyl Chloride-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Toluoyl Chloride-D7: , also known as 2-Methylbenzoyl Chloride, is a deuterated compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Toluoyl Chloride-D7 can be synthesized from O-Toluic Acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves heating O-Toluic Acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, this compound is produced by reacting O-Toluic Acid with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: O-Toluoyl Chloride-D7 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form O-Toluic Acid and hydrochloric acid.
Reduction: Can be reduced to O-Toluic Acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines in the presence of a base like pyridine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
O-Toluic Acid: Formed from hydrolysis or reduction reactions
Wissenschaftliche Forschungsanwendungen
O-Toluoyl Chloride-D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Utilized in the preparation of labeled compounds for metabolic studies and tracer experiments.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of O-Toluoyl Chloride-D7 involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction involves the nucleophile attacking the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product (amide or ester) .
Vergleich Mit ähnlichen Verbindungen
P-Toluoyl Chloride: Similar structure but with the methyl group in the para position.
M-Toluoyl Chloride: Similar structure but with the methyl group in the meta position.
Benzoyl Chloride: Lacks the methyl group on the benzene ring.
2-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group.
Uniqueness: O-Toluoyl Chloride-D7 is unique due to its deuterated form, which makes it valuable in isotopic labeling studies. The presence of the methyl group in the ortho position also influences its reactivity and the types of products formed in chemical reactions .
Eigenschaften
Molekularformel |
C8H7ClO |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
GPZXFICWCMCQPF-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)C([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)



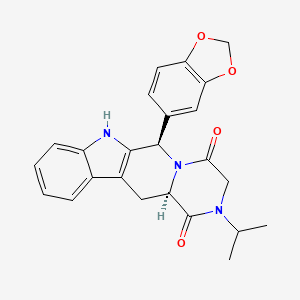
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
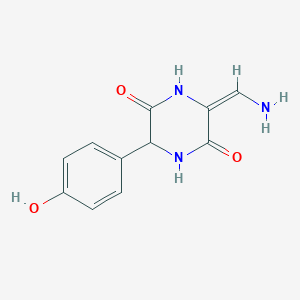
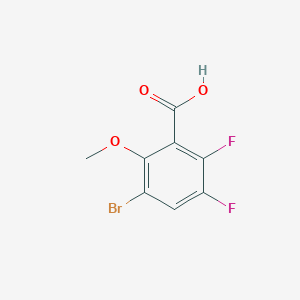

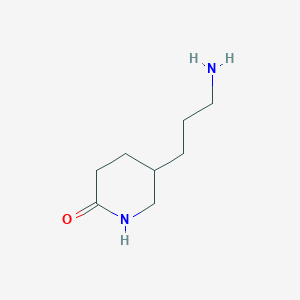


![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)

